1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic small molecule characterized by a piperidine core substituted with two distinct pharmacophores:
- Position 1: A 6-(1H-pyrazol-1-yl)pyridazin-3-yl group, combining pyridazine and pyrazole rings.
- Position 4: A carboxamide linkage to a 6-chlorobenzo[d]thiazol-2-yl group, a bicyclic system with a chlorine substituent.
The compound’s molecular formula is C₂₀H₂₀ClN₇OS, with a molecular weight of 441.9 g/mol.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7OS/c21-14-2-3-15-16(12-14)30-20(23-15)24-19(29)13-6-10-27(11-7-13)17-4-5-18(26-25-17)28-9-1-8-22-28/h1-5,8-9,12-13H,6-7,10-11H2,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJMIKULGWNHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=NN=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a piperidine ring, a pyridazine moiety, and both pyrazole and thiazole functionalities. The presence of these heterocyclic rings contributes to its diverse interaction profiles with biological targets, enhancing its therapeutic potential.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives containing thiazole and pyrazole groups have demonstrated efficacy against various cancer cell lines.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)piperidine | Contains pyrazole and piperidine; potential antitumor activity | Inhibits ATPase activity |
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl) | Similar thiazole and pyrazole components; antimicrobial properties | Antimicrobial activity |
| 1-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo | Incorporates thiazole; potential for drug development | Anticancer properties |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes involved in cellular processes. For example, it may inhibit enzymes that are crucial for tumor growth and proliferation. Studies suggest that the thiazole moiety enhances the compound's ability to bind to these targets effectively.
Study on Anticancer Properties
A study published in MDPI evaluated the anticancer effects of various thiazole-containing compounds, including those structurally related to our compound of interest. The results indicated that certain derivatives exhibited potent cytotoxic effects against glioblastoma multiform cells, demonstrating a decrease in cell viability by up to 70% when treated with optimized concentrations .
Antimicrobial Activity
Another investigation highlighted the antimicrobial properties of pyrazole derivatives. The study found that compounds with similar structural features to This compound showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- A piperidine ring which contributes to its biological activity.
- A pyridazine moiety that enhances interaction with biological targets.
- Pyrazole and thiazole functionalities , which are known for their diverse pharmacological properties.
The combination of these structural elements allows the compound to interact with various biological systems, making it a candidate for multiple therapeutic applications.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth. For instance, derivatives of pyridazine and thiazole have been evaluated for their anticancer properties against various cancer cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial efficacy. Studies have shown that related pyrazole derivatives possess antibacterial and antifungal activities, indicating that this compound may exhibit similar properties .
- Analgesic and Anti-inflammatory Effects : Research has highlighted the analgesic and anti-inflammatory potential of compounds containing thiazole and pyridazinone fragments. These compounds have been tested in vivo, showing effectiveness in pain relief models .
- Antiviral Properties : Emerging studies suggest that modifications in the phenyl moiety can enhance antiviral activity. The compound may inhibit viral replication, making it a candidate for further investigation in antiviral therapy .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of related compounds, derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, suggesting significant potential for clinical application .
Case Study 2: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The results demonstrated that some compounds effectively inhibited growth at low concentrations, supporting the hypothesis that structural modifications can lead to enhanced antimicrobial properties .
Case Study 3: Analgesic Properties
In vivo tests conducted using the acetic acid-induced writhing model showed that specific derivatives exhibited significant analgesic effects compared to control groups. This supports the potential use of these compounds in pain management therapies .
Chemical Reactions Analysis
Piperazine Functionalization
The piperidine ring undergoes amide bond formation. For example:
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SNAr Reaction : Piperazine reacts with halogenated aromatic rings (e.g., 2-nitro-5-chloropyridine) under basic conditions to form substituted piperazine derivatives .
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Acylation : The primary amine of piperidine is acylated to form the carboxamide group.
Pyridazine-Pyrazole Assembly
The pyridazine ring with a pyrazole substituent may form via:
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Cyclization : Pyrazole derivatives react with dihalopyridazines under catalytic conditions (e.g., POCl₃) to form fused heterocycles .
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Coupling : Cross-coupling reactions (e.g., Heck or Suzuki) could attach the pyridazine-pyrazole moiety to the piperidine core .
Benzo[d]thiazole Integration
The benzo[d]thiazole moiety is introduced through:
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Substitution : The 6-chlorobenzo[d]thiazole undergoes nucleophilic substitution with the piperidine amine.
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Condensation : Knoevenagel reactions between thiazolidine-2,4-diones and aromatic aldehydes form precursor structures, which are later cyclized .
Structural and Functional Impact of Reactions
Reaction Conditions and Challenges
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Solvents : DMF or acetic acid under reflux facilitate amide bond formation and coupling reactions.
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Catalysts : POCl₃ is used for cyclization steps , while transition-metal catalysts (e.g., Pd) may aid coupling reactions .
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Purification : Recrystallization or chromatography ensures high purity.
Comparative Analysis of Analogous Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)... | Ethoxy substituent on thiazole | Potential therapeutic agent |
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl) | Dimethylpyrazole and ethoxy groups | Antimicrobial activity |
| 1-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo | Benzyloxy and thiazole moieties | Anticancer properties |
Comparison with Similar Compounds
a) Heterocyclic Core Variations
b) Substituent Effects
- 6-Chlorobenzo[d]thiazol-2-yl : The chlorine atom and sulfur in the thiazole ring may improve binding to cysteine-rich domains (e.g., kinases) compared to the phenyl group in C₂₁H₂₂N₆O .
- Carboxamide vs. Carbohydrazide : Carboxamides (target compound) are more metabolically stable than carbohydrazides (832741-13-6), which are prone to hydrolysis or oxidation .
c) Pharmacokinetic Considerations
- The target compound’s higher molecular weight (441.9 vs. 374.4 g/mol) may limit blood-brain barrier penetration compared to smaller analogs like C₂₁H₂₂N₆O.
- The chlorobenzo[d]thiazol group could confer resistance to cytochrome P450-mediated metabolism, extending half-life .
Research Findings and Limitations
- For example, chlorobenzo[d]thiazol derivatives are documented in kinase inhibitor patents .
- Gaps in Evidence : The provided literature lacks comparative biological assays (e.g., IC₅₀ values), necessitating further experimental validation.
Q & A
Q. What are the recommended synthetic routes for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
- Stepwise Coupling : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole moiety to the pyridazine ring, followed by carboxamide coupling between the piperidine and 6-chlorobenzo[d]thiazole units. Evidence from analogous pyridazine-pyrazole systems suggests using cesium carbonate as a base and copper(I) bromide as a catalyst for heterocyclic amination .
- Yield Optimization :
- Temperature Control : Maintain reactions at 35–50°C to balance reactivity and side-product formation .
- Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) for intermediates, achieving >95% purity .
- Catalyst Screening : Test Pd(dppf)Cl₂ or Xantphos-based catalysts for coupling efficiency .
Q. What analytical techniques are critical for characterizing this compound and confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., pyrazole C-H at δ 8.8–9.2 ppm, piperidine protons at δ 1.5–3.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ expected ~480–500 Da) .
- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water mixtures and compare with pyridazine-amine analogs .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) or antimicrobial targets due to structural similarity to pyridazine-pyrazole inhibitors .
- Assay Conditions :
- Control Compounds : Include staurosporine (kinase) and fluconazole (antifungal) as benchmarks.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s potency?
Methodological Answer:
- Core Modifications :
- Side-Chain Optimization : Introduce methyl or cyclopropyl groups to the piperidine ring to enhance lipophilicity (logP) and blood-brain barrier penetration .
- Data Analysis : Use IC₅₀ shifts and molecular docking (e.g., AutoDock Vina) to correlate substituents with target binding .
Q. What strategies address low solubility or stability during formulation?
Methodological Answer:
Q. How can contradictory biological data (e.g., varying IC₅₀ values across assays) be resolved?
Methodological Answer:
- Assay Replication : Repeat experiments in triplicate with blinded controls to exclude batch variability .
- Off-Target Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify nonspecific binding .
- Metabolite Analysis : Incubate with liver microsomes (human/rodent) to detect active/inactive metabolites influencing potency .
Q. What computational tools are recommended for predicting binding modes and pharmacokinetics?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., JAK2) .
- ADME Prediction : Employ SwissADME or pkCSM to estimate bioavailability, CYP450 inhibition, and half-life .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess target-ligand stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
